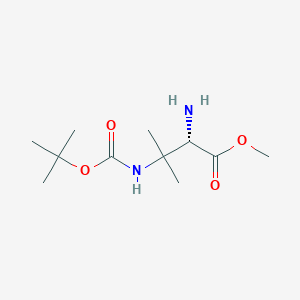
1-Benzyl-4-(1,1-difluoroethyl)benzene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Through-space Charge Transfer and Emission Color Tuning
A study by Bae et al. (2014) explored compounds like 1,4-Di-(1-Ar-o-carboran-2-yl)benzene, revealing their utility in tuning emission wavelengths through intramolecular charge transfer. This has implications in the development of materials with specific optical properties.
Novel Synthesis of Perfluoro1,4-benzoquinones
The work by Nishiguchi et al. (2008) discusses anodic oxidation of polyfluorinated benzene derivatives, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest in creating fluorinated organic chemicals for various applications, including pharmaceuticals and electronic materials.
Benzylation of Alcohols
Research by Poon and Dudley (2006) introduced a method for converting alcohols into benzyl ethers using a stable organic salt. This has potential applications in organic synthesis and pharmaceuticals.
Secondary Benzylation with Metal Triflates
A study by Noji et al. (2003) showed that secondary benzylation of various nucleophiles could be efficiently achieved using secondary benzyl alcohols and metal triflates. This offers a versatile approach for chemical synthesis.
Fluorine-containing Polyethers
Fitch et al. (2003) synthesized highly fluorinated monomers leading to the production of fluorine-containing polyethers. These materials are noted for their low dielectric properties and thermal stability, making them suitable for electronic applications.
Synthesis of Benzo[b][1,4]oxazin-3(4H)-ones for Antimicrobial Activity
The research by Fang et al. (2011) involved synthesizing derivatives of benzo[b][1,4]oxazin-3(4H)-ones, demonstrating their potential as antimicrobial agents. The presence of fluorine atoms in these compounds was found to enhance their antimicrobial properties.
Covalent Organic Frameworks for Tandem Reactions
A study by Chen et al. (2018) focused on a covalent organic framework that could support Ru nanoparticles for promoting solvent-free one-pot tandem synthesis of imine products. This has potential in catalysis and material science.
Eigenschaften
IUPAC Name |
1-benzyl-4-(1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-15(16,17)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSTHMABHFNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(1,1-difluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)






![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)


